N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine is an organic compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butyl group, a pentan-1-amine backbone, and a 2,4,6-trimethylphenoxy substituent, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the 2,4,6-trimethylphenoxy group: This can be synthesized by reacting 2,4,6-trimethylphenol with an appropriate halogenating agent to form the corresponding halide, which is then reacted with a suitable nucleophile to form the phenoxy group.
Attachment of the butyl group: The butyl group can be introduced through a nucleophilic substitution reaction, where a butyl halide reacts with an amine to form the desired butylamine.
Formation of the pentan-1-amine backbone: This can be synthesized through a series of reactions starting from a suitable precursor, such as a pentan-1-ol, which is then converted to the corresponding amine through amination reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitriles, while reduction may produce simpler amines.
Scientific Research Applications
N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The phenoxy group may also play a role in modulating the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-(2,4-dimethylphenoxy)pentan-1-amine: Similar structure but lacks one methyl group on the phenoxy ring.
N-butyl-5-(2,6-dimethylphenoxy)pentan-1-amine: Similar structure but lacks one methyl group on the phenoxy ring.
N-butyl-5-(2,4,6-trimethylphenoxy)hexan-1-amine: Similar structure but has an additional carbon in the backbone.
Uniqueness
N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine is unique due to its specific combination of substituents and backbone structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-butyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-6-10-19-11-8-7-9-12-20-18-16(3)13-15(2)14-17(18)4/h13-14,19H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAVXMLDGVLBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=C(C=C1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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